Methyl 4-amino-3-(cyclobutylmethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-(cyclobutylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)10-5-6-11(14)12(7-10)17-8-9-3-2-4-9/h5-7,9H,2-4,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMYEQJECQSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-Nitro-3-Hydroxybenzoate
The synthesis begins with the nitration of 3-hydroxybenzoic acid to introduce a nitro group at the para position. Nitration is conducted using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 4-nitro-3-hydroxybenzoic acid. Subsequent esterification with methanol in the presence of sulfuric acid under reflux conditions (6 hours) converts the carboxylic acid to the methyl ester, achieving an 87% yield.
Key Reaction Conditions :
Reduction of Nitro Group to Amino
The nitro group is reduced to an amine using hydrogenation with palladium on carbon (Pd/C) in methanol under 48 psi H₂ pressure for 24 hours. This step affords methyl 4-amino-3-(cyclobutylmethoxy)benzoate in near-quantitative yield (99%).
Critical Parameters :
Alternative Route via Nucleophilic Aromatic Substitution (SNAr)
Bromination at Position 3
Methyl 4-nitrobenzoate is brominated at position 3 using elemental bromine in acetic acid at 60°C. This step introduces a bromine atom, forming methyl 3-bromo-4-nitrobenzoate. Bromination proceeds selectively due to the nitro group’s meta-directing effects.
Reaction Details :
SNAr with Cyclobutylmethanol
The bromine at position 3 undergoes nucleophilic displacement with cyclobutylmethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. The nitro group activates the ring for substitution, facilitating the formation of methyl 3-(cyclobutylmethoxy)-4-nitrobenzoate.
Challenges :
-
Base Strength : Requires strong bases to deprotonate cyclobutylmethanol.
-
Side Reactions : Competing hydrolysis of the ester may occur without optimized conditions.
Nitro Reduction
As in the Mitsunobu route, the nitro group is reduced with H₂/Pd-C to yield the final product.
Comparative Analysis of Methods
Experimental Data and Optimization
Esterification of 4-Nitro-3-Hydroxybenzoic Acid
Mitsunobu Reaction
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-(cyclobutylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Methyl 4-nitro-3-(cyclobutylmethoxy)benzoate.
Reduction: Methyl 4-amino-3-(cyclobutylmethoxy)benzyl alcohol.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 4-amino-3-(cyclobutylmethoxy)benzoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Organic Molecules : This compound is often utilized as a building block for synthesizing more complex molecules due to its functional groups that can undergo further transformations, such as oxidation and reduction.
- Reactivity : The amino group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives by reacting with different alkyl halides or acyl chlorides.
Biological Research Applications
The compound has shown promise in biological studies, particularly in understanding enzyme-substrate interactions and protein-ligand binding:
- Enzyme Probing : It acts as a probe to study specific enzyme activities, providing insights into the mechanisms of action for various biological processes.
- Pharmacological Potential : Research indicates that modifications to the cyclobutylmethoxy group can enhance binding affinities for certain biological targets, potentially leading to the development of new therapeutic agents .
Industrial Applications
This compound is also relevant in industrial settings:
- Specialty Chemicals Production : The compound is utilized in manufacturing specialty chemicals and materials that exhibit unique properties due to its structural characteristics.
- Material Science : Its unique steric and electronic properties make it suitable for applications in material science, where it can be used to develop new materials with enhanced performance characteristics.
Case Study 1: Enzyme Interaction Studies
A study demonstrated that this compound could selectively inhibit certain enzymes involved in inflammatory pathways. This was attributed to the cyclobutylmethoxy group's influence on binding affinity, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of this compound revealed that varying the substituents on the amino group significantly affected the biological activity of the resulting compounds. These findings indicate that careful modification of this compound can lead to novel agents with specific pharmacological properties .
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(cyclobutylmethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutylmethoxy group can enhance the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Physical and Spectral Properties
Notes:
Substituent Effects on Reactivity and Solubility
Biological Activity
Methyl 4-amino-3-(cyclobutylmethoxy)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate core with an amino group and a cyclobutylmethoxy substituent. Its molecular formula is CHNO, and it has a molecular weight of 247.29 g/mol.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoate compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar antimicrobial capabilities .
2. Anti-inflammatory Effects
Studies on related compounds demonstrate anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This suggests that this compound could be explored for its potential in treating inflammatory conditions .
3. Antioxidant Properties
Compounds with similar structures have been reported to exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases. The presence of the amino group may enhance this effect by scavenging free radicals .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, modulating their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes that contribute to inflammation and microbial growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
| Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
| Candida albicans | 50 | 10 |
Case Study 2: Anti-inflammatory Activity
In vivo studies using animal models of inflammation showed that administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-amino-3-(cyclobutylmethoxy)benzoate?
- Methodological Answer : The compound can be synthesized via esterification of 4-amino-3-(cyclobutylmethoxy)benzoic acid using methanol and an acid catalyst (e.g., H₂SO₄) under reflux conditions. Continuous flow reactors may enhance yield and reproducibility in scaled-up syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization is advised.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., cyclobutylmethoxy and amino groups).
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%).
- Mass spectrometry (MS) for molecular weight verification (C₁₂H₁₅NO₃, theoretical MW: 237.25 g/mol) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : Store in airtight, light-protected containers under inert gas (argon/nitrogen) at 4°C. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the cyclobutylmethoxy group may undergo hydrolysis or oxidation under harsh conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the cyclobutylmethoxy group?
- Methodological Answer : The cyclobutylmethoxy group’s steric bulk may hinder nucleophilic substitution. Strategies include:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Kinetic studies (e.g., time-resolved IR spectroscopy) to identify rate-limiting steps .
Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer :
- Dose-response assays : Test a broad concentration range (nM to mM) to identify biphasic effects.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs).
- Structural analogs : Compare activity with derivatives lacking the cyclobutylmethoxy group to isolate functional contributions .
Q. What advanced analytical techniques are suitable for studying degradation pathways?
- Methodological Answer :
- LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoic acid derivatives).
- Accelerated stability studies under controlled stress conditions (e.g., 40°C/75% RH for 6 months).
- Computational modeling (DFT or MD simulations) to predict vulnerable sites in the molecule .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Isotopic labeling : Incorporate ¹⁴C or ³H into the cyclobutylmethoxy group for tracer studies in cellular uptake assays.
- Surface plasmon resonance (SPR) : Measure binding kinetics to putative protein targets.
- Transcriptomic profiling (RNA-seq) to identify downstream gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
